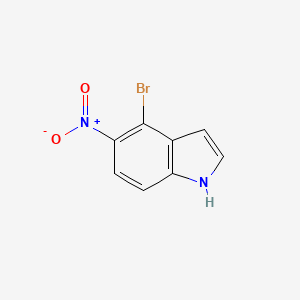

4-Bromo-5-nitro-1H-indole

Description

4-Bromo-5-nitro-1H-indole (CAS: 1246471-11-3) is a halogenated nitro-indole derivative characterized by a bromine atom at the 4-position and a nitro group at the 5-position of the indole scaffold. This compound is primarily utilized as a reference standard in scientific research for calibration, validation, and quality control in synthetic chemistry and crystallography . The nitro and bromine substituents likely confer electron-withdrawing effects, influencing reactivity in further synthetic modifications.

Properties

IUPAC Name |

4-bromo-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBUYPBCVZBYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 4-bromoindole. This process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of 4-Bromo-5-nitro-1H-indole often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 4-Amino-5-nitro-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-nitro-1H-indole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets.

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

Table 1: Comparison of Bromo-Nitro-1H-Indole Derivatives

Key Observations :

- Substituent Position : The position of bromine and nitro groups significantly alters electronic properties. For instance, 4-bromo-5-nitro-1H-indole’s nitro group at C5 may direct electrophilic substitutions to the 6-position, whereas 4-bromo-6-nitro-1H-indole may exhibit different regioselectivity .

- Synthetic Utility : Bromo-nitro indoles serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

Alkylated Bromo-Indole Derivatives

Table 2: Comparison of Alkylated Bromo-1H-Indoles

Key Observations :

- N-Alkylation : Alkylation at the indole nitrogen (e.g., 1-methyl or 1-butyl derivatives) enhances solubility in organic solvents and modifies steric hindrance, impacting downstream reactivity .

Biological Activity

4-Bromo-5-nitro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of a bromine atom at the fourth position and a nitro group at the fifth position of the indole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections present a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-Bromo-5-nitro-1H-indole is attributed to its interactions with various biological targets and pathways:

- Antiviral Activity : Indole derivatives have shown inhibitory effects against viruses such as influenza A and Coxsackie B4. The nitro group in 4-Bromo-5-nitro-1H-indole may play a critical role in enhancing this antiviral activity by modulating viral replication processes .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Specifically, studies have demonstrated that derivatives of 5-nitroindole can downregulate the c-Myc oncogene at both transcriptional and translational levels, leading to reduced cell proliferation in cancerous cells .

- Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of various pathogenic bacteria. Its mechanism involves disrupting bacterial metabolic pathways, which enhances the efficacy of conventional antibiotics against resistant strains .

Case Studies

-

Anticancer Activity in HeLa Cells :

- A study evaluated the antiproliferative effects of 5-nitroindole derivatives on HeLa cells, revealing an IC50 value of 5.08 μM for one derivative. This indicates significant potential for these compounds in cancer therapy .

- The generation of ROS was confirmed to be a contributing factor to the observed anticancer effects, with N-acetyl cysteine pretreatment restoring cell viability .

-

Antimicrobial Potency :

- In another study focusing on bacterial cystathionine γ-synthase (bCSE), derivatives based on 6-bromoindole were synthesized and tested for their ability to enhance sensitivity to antibiotics in Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that 4-Bromo-5-nitro-1H-indole could serve as a lead compound for developing new antibacterial agents .

Comparative Analysis

The biological activity of 4-Bromo-5-nitro-1H-indole can be compared with similar compounds to highlight its unique properties:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 4-Bromo-5-nitro-1H-indole | 5.08 μM | Yes | Effective against resistant bacterial strains |

| 5-Nitroindole | Varies | Moderate | Less potent than brominated derivatives |

| 4-Chloro-5-nitroindole | Higher IC50 | Yes | Chlorine substitution affects reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.